molecular formula C13H13FN2S B2723202 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1325305-63-2

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2723202
CAS No.: 1325305-63-2
M. Wt: 248.32
InChI Key: ZMQVLONYFQOTKV-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a spirocyclic compound characterized by a unique structure that includes a spiro[4.4]non-3-ene core with a thione group and a 4-fluorophenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves a [3+2]-cycloaddition reaction. One common method involves the reaction of 5-arylidene-1-methyl-2-thiohydantoins with nitrile imines, which are generated in situ from hydrazonyl chlorides. This reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety, leading to the formation of the desired spirocyclic compound in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Cycloaddition Reactions: The spirocyclic core can undergo further cycloaddition reactions with suitable dipolarophiles.

    Oxidation and Reduction Reactions: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Cycloaddition: Nitrile imines generated from hydrazonyl chlorides.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted derivatives of the fluorophenyl group.

    Cycloaddition Products: New spirocyclic compounds with additional rings.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

Scientific Research Applications

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties compared to other similar compounds.

Biological Activity

3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a spiro[4.4]non-3-ene core and a thione group, positions it as a candidate for various therapeutic applications.

The molecular formula of this compound is C13H13FN2SC_{13}H_{13}FN_2S with a molecular weight of 248.32 g/mol. The presence of the fluorophenyl substituent is believed to influence its biological activity significantly.

PropertyValue
Molecular FormulaC13H13FN2SC_{13}H_{13}FN_2S
Molecular Weight248.32 g/mol
CAS Number1325305-63-2

Synthesis

The synthesis of this compound typically involves a [3+2]-cycloaddition reaction, often utilizing 5-arylidene-1-methyl-2-thiohydantoins and nitrile imines generated in situ from hydrazonyl chlorides. This method yields moderate to good quantities of the target compound, making it accessible for further biological studies .

Biological Activity

Research into the biological activity of this compound has indicated potential antimicrobial and anticancer properties:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial growth.

Anticancer Activity

Preliminary investigations have shown that this compound can induce apoptosis in cancer cell lines, including those derived from breast and renal cancers. The compound's efficacy was assessed using standard assays such as the MTT assay and flow cytometry to evaluate cell viability and apoptotic markers.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The thione group may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential binding to cellular receptors could modulate signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have explored the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various strains of Gram-positive and Gram-negative bacteria reported an IC50 value indicating effective inhibition at low concentrations.
  • Cancer Cell Line Studies : Research involving human tumor cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cancer types.

Properties

IUPAC Name

3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2S/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQVLONYFQOTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(=S)C(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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